molecular formula C11H14ClNO B185241 N-(3-Chloro-p-tolyl)butyramide CAS No. 7017-12-1

N-(3-Chloro-p-tolyl)butyramide

Katalognummer B185241
CAS-Nummer: 7017-12-1
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: CMVIYVQUKDZLRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chloro-p-tolyl)butyramide, also known as CTB, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is commonly used in scientific research for its various biochemical and physiological effects. CTB is synthesized through a multi-step process that involves the reaction of 3-chloro-p-toluidine with butyric anhydride.

Wirkmechanismus

The mechanism of action of N-(3-Chloro-p-tolyl)butyramide is not fully understood. However, it is believed that N-(3-Chloro-p-tolyl)butyramide exerts its effects through the inhibition of certain enzymes and the modulation of various signaling pathways. N-(3-Chloro-p-tolyl)butyramide has been shown to inhibit the activity of cholinesterase and acetylcholinesterase, which are enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, N-(3-Chloro-p-tolyl)butyramide can increase the levels of acetylcholine in the brain, leading to various physiological effects.

Biochemische Und Physiologische Effekte

N-(3-Chloro-p-tolyl)butyramide has various biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of cholinesterase and acetylcholinesterase, which can increase the levels of acetylcholine in the brain. This can lead to increased cognitive function and memory retention. N-(3-Chloro-p-tolyl)butyramide has also been found to have an anti-inflammatory effect, which can reduce inflammation and pain. Additionally, N-(3-Chloro-p-tolyl)butyramide has been shown to have an analgesic effect, which can reduce pain perception in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-Chloro-p-tolyl)butyramide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, N-(3-Chloro-p-tolyl)butyramide has a well-characterized mechanism of action and has been extensively studied in animal models. However, there are also some limitations to the use of N-(3-Chloro-p-tolyl)butyramide in lab experiments. For example, N-(3-Chloro-p-tolyl)butyramide has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N-(3-Chloro-p-tolyl)butyramide has a relatively low solubility in water, which can limit its use in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for research on N-(3-Chloro-p-tolyl)butyramide. One potential direction is to study the long-term effects of N-(3-Chloro-p-tolyl)butyramide on cognitive function and memory retention. Another potential direction is to investigate the anti-inflammatory and analgesic effects of N-(3-Chloro-p-tolyl)butyramide in human models. Additionally, there is a need for further research to elucidate the mechanism of action of N-(3-Chloro-p-tolyl)butyramide and to identify potential targets for therapeutic intervention. Overall, N-(3-Chloro-p-tolyl)butyramide is a promising compound that has the potential to be used in a variety of scientific research applications.

Synthesemethoden

The synthesis of N-(3-Chloro-p-tolyl)butyramide involves the reaction of 3-chloro-p-toluidine with butyric anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The overall yield of the synthesis process is typically around 50-60%.

Wissenschaftliche Forschungsanwendungen

N-(3-Chloro-p-tolyl)butyramide has been widely used in scientific research due to its various biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes such as cholinesterase and acetylcholinesterase. N-(3-Chloro-p-tolyl)butyramide has also been found to have an anti-inflammatory effect and can reduce the production of pro-inflammatory cytokines. Additionally, N-(3-Chloro-p-tolyl)butyramide has been shown to have an analgesic effect and can reduce pain perception in animal models.

Eigenschaften

CAS-Nummer

7017-12-1

Produktname

N-(3-Chloro-p-tolyl)butyramide

Molekularformel

C11H14ClNO

Molekulargewicht

211.69 g/mol

IUPAC-Name

N-(3-chloro-4-methylphenyl)butanamide

InChI

InChI=1S/C11H14ClNO/c1-3-4-11(14)13-9-6-5-8(2)10(12)7-9/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI-Schlüssel

CMVIYVQUKDZLRB-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)C)Cl

Kanonische SMILES

CCCC(=O)NC1=CC(=C(C=C1)C)Cl

Andere CAS-Nummern

7017-12-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.